Selective Inhibition of Secondary Platelet Aggregation vs. N-Methylsecoglaucine
Litebamine demonstrates a unique selectivity profile in human platelet-rich plasma, suppressing only the secondary aggregation phase induced by ADP and adrenaline. This contrasts directly with the comparator N-methylsecoglaucine, which inhibits both primary and secondary aggregation, indicating a more comprehensive antiplatelet effect for the latter [1]. Additionally, litebamine does not elevate platelet cyclic AMP levels, a mechanism employed by N-methylsecoglaucine, further confirming its distinct pharmacological pathway [1].
| Evidence Dimension | Platelet aggregation selectivity in human platelet-rich plasma |
|---|---|
| Target Compound Data | Suppressed secondary aggregation only; did not affect platelet cyclic AMP |
| Comparator Or Baseline | N-methylsecoglaucine: Inhibited both primary and secondary aggregation; increased platelet cyclic AMP |
| Quantified Difference | Qualitative mechanistic selectivity (no % inhibition reported at matched doses) |
| Conditions | In vitro; human platelet-rich plasma stimulated by ADP and adrenaline [1] |
Why This Matters
This mechanistic selectivity is critical for studies requiring a targeted antiplatelet agent without broad suppression of hemostatic function, guiding procurement for specialized thrombosis research where pan-inhibition is a confounding variable.
- [1] Teng, C. M., Hsueh, C. M., Chang, Y. L., Ko, F. N., Lee, S. S., & Liu, K. C. (1997). Antiplatelet effects of some aporphine and phenanthrene alkaloids in rabbits and man. The Journal of pharmacy and pharmacology, 49(7), 706–711. View Source
